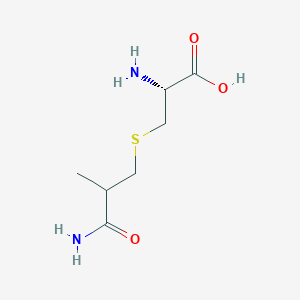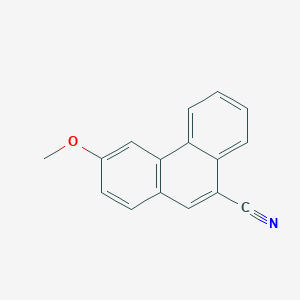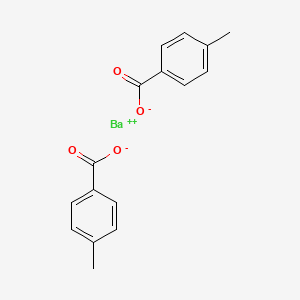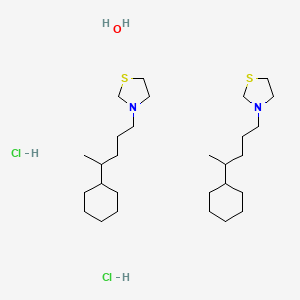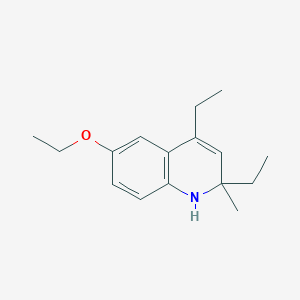
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is a quinoline derivative known for its unique chemical structure and properties This compound is part of the dihydroquinoline family, which is characterized by the presence of a partially hydrogenated quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methylquinoline with ethyl iodide and diethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydroquinoline ring to a fully hydrogenated quinoline.
Substitution: The ethoxy, diethyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted quinoline compounds.
Applications De Recherche Scientifique
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s potential biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an antioxidant in rubber and plastic manufacturing to prevent degradation.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
2-Methylquinoline: A simpler quinoline compound used as a precursor in the synthesis of more complex derivatives.
Ethoxyquin: A well-known antioxidant used in food preservation and animal feed.
Uniqueness
6-Ethoxy-2,4-diethyl-2-methyl-1,2-dihydroquinoline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of ethoxy, diethyl, and methyl groups enhances its stability and reactivity, making it suitable for various applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
66170-14-7 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
6-ethoxy-2,4-diethyl-2-methyl-1H-quinoline |
InChI |
InChI=1S/C16H23NO/c1-5-12-11-16(4,6-2)17-15-9-8-13(18-7-3)10-14(12)15/h8-11,17H,5-7H2,1-4H3 |
Clé InChI |
WBHGOIVGFZNQRV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(NC2=C1C=C(C=C2)OCC)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



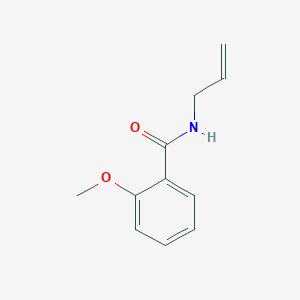
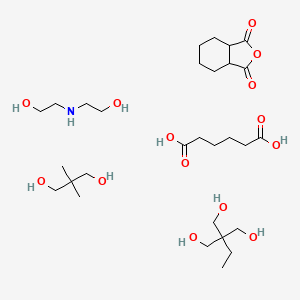

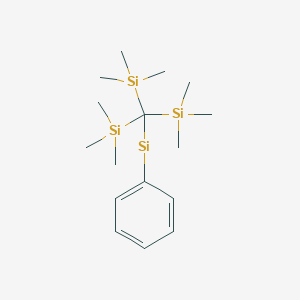
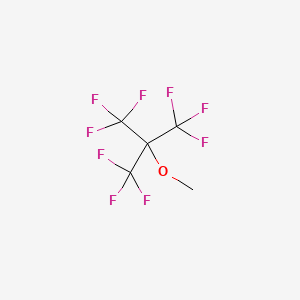
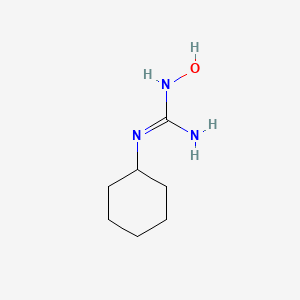
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
